1,3-Dimethylindazole-5-boronic acid chemical properties and reactivity
1,3-Dimethylindazole-5-boronic acid chemical properties and reactivity
An In-depth Technical Guide to 1,3-Dimethylindazole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,3-Dimethylindazole-5-boronic acid, a key building block in modern synthetic and medicinal chemistry. It details the compound's chemical properties, reactivity, experimental protocols, and safety information, tailored for professionals in research and development.
Chemical Properties
1,3-Dimethylindazole-5-boronic acid belongs to the family of arylboronic acids, which are widely utilized in organic synthesis.[1] The indazole core is a significant pharmacophore in numerous therapeutic agents, making this compound a valuable intermediate for drug discovery. Structurally, it is a trivalent boron compound with one carbon-boron bond and two hydroxyl groups, giving it the characteristics of a mild Lewis acid.[2]
Quantitative data for 1,3-Dimethylindazole-5-boronic acid and its common ester derivative are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1,3-Dimethyl-1H-indazol-5-yl)boronic acid | - |
| CAS Number | 1310404-48-8 | [3] |
| Molecular Formula | C₉H₁₁BN₂O₂ | - |
| Molecular Weight | 189.01 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General |
| pKa | 4-10 (typical for arylboronic acids) | [1][4] |
| Solubility | Generally low in water and nonpolar organic solvents; soluble in polar aprotic solvents like THF, DMSO.[5][6] | General |
| Pinacol Ester CAS | 1220696-53-6 | [7] |
| Pinacol Ester Formula | C₁₅H₂₁BN₂O₂ | [7] |
| Pinacol Ester MW | 272.15 g/mol | [7] |
Reactivity and Stability
The reactivity of 1,3-Dimethylindazole-5-boronic acid is dominated by the versatile boronic acid functional group.
Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8] This palladium-catalyzed reaction couples the indazole moiety with various organic halides or triflates.[9] The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst.[8] Basic conditions are typically required to activate the boronic acid, converting it into a more nucleophilic tetrahedral boronate species that facilitates the transmetalation step.[10]
Boronate Ester Formation
1,3-Dimethylindazole-5-boronic acid readily reacts with diols, such as pinacol or diethanolamine, to form stable cyclic boronate esters.[11] This reaction is often used for purification, as boronate esters are generally more stable and easier to handle than the corresponding boronic acids.[12][13] These esters can be used directly in coupling reactions or serve as a protected form of the boronic acid.[11]
Protodeboronation
A common side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This decomposition pathway is highly dependent on pH, temperature, and the electronic properties of the aryl group, often being accelerated under strongly acidic or basic conditions.[10]
Stability and Storage
As a solid, 1,3-Dimethylindazole-5-boronic acid can exist in equilibrium with its cyclic anhydride, a trimeric boroxine.[2] To minimize degradation through protodeboronation and dehydration, the compound should be stored in a cool, dry, and inert atmosphere. For long-term stability, conversion to its pinacol or MIDA boronate ester is recommended.
Experimental Protocols
The following are representative experimental protocols for the synthesis and application of 1,3-Dimethylindazole-5-boronic acid.
Synthesis via Lithiation-Borylation
This common method involves a halogen-metal exchange followed by quenching with a borate ester.[1]
-
Starting Material: 5-Bromo-1,3-dimethyl-1H-indazole.
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Quench the reaction by the slow addition of aqueous HCl (1 M).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield 1,3-Dimethylindazole-5-boronic acid.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for coupling 1,3-Dimethylindazole-5-boronic acid with an aryl bromide.
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 1,3-Dimethylindazole-5-boronic acid (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).[8]
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[8]
-
Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture under the inert atmosphere.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired biaryl product.
Safety and Handling
1,3-Dimethylindazole-5-boronic acid, like other arylboronic acids, requires careful handling. The primary hazards are related to irritation and potential toxicity.
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed. (H302) Do not eat, drink or smoke when using this product. (P270) |
| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves. (P280) Wash skin thoroughly after handling. (P264) |
| Eye Irritation | Causes serious eye irritation. (H319) Wear eye protection. (P280) IF IN EYES: Rinse cautiously with water for several minutes. (P305 + P351 + P338) |
| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing dust. (P261) Use only outdoors or in a well-ventilated area. (P271) |
| Storage | Store in a well-ventilated place. Keep container tightly closed. (P403 + P233) Store locked up. (P405) |
Disclaimer: This information is summarized from safety data sheets of similar compounds and should not replace a formal risk assessment. Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Visualizations
The following diagrams illustrate key logical and experimental relationships involving 1,3-Dimethylindazole-5-boronic acid.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 1310404-48-8|(1,3-Dimethyl-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 6. d-nb.info [d-nb.info]
- 7. usbio.net [usbio.net]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
